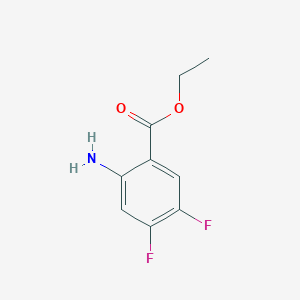

Ethyl 2-amino-4,5-difluorobenzoate

説明

Ethyl 2-amino-4,5-difluorobenzoate (CAS: 864293-36-7) is a fluorinated aromatic ester with an amino group at the 2-position and fluorine atoms at the 4- and 5-positions of the benzene ring. Its molecular formula is C₉H₉F₂NO₂, and it is widely used in pharmaceutical and agrochemical research due to its structural versatility. The compound’s fluorine substituents enhance metabolic stability and lipophilicity, while the amino group enables participation in hydrogen bonding and coordination chemistry, making it valuable in drug design and co-crystal engineering .

Key physicochemical properties include:

特性

IUPAC Name |

ethyl 2-amino-4,5-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c1-2-14-9(13)5-3-6(10)7(11)4-8(5)12/h3-4H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAKOYZGJLNRSTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-4,5-difluorobenzoate can be synthesized through a multi-step process starting from commercially available 3,4-difluoroaniline. The general synthetic route involves the following steps:

Nitration: 3,4-difluoroaniline is nitrated to form 2-nitro-4,5-difluoroaniline.

Reduction: The nitro group is reduced to an amino group, yielding 2-amino-4,5-difluoroaniline.

Esterification: The amino compound is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to produce this compound.

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency .

化学反応の分析

Diazotization and Azo Coupling Reactions

The amino group (-NH₂) undergoes diazotization under acidic conditions, enabling subsequent coupling reactions to form azobenzene derivatives.

Reaction Conditions and Outcomes

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| tert-Butyl hypochlorite, NaI, Et₂O | Diethyl 4,4'-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) | Not specified | |

| Mechanism: |

- Diazotization of the amino group with tert-butyl hypochlorite generates a diazonium intermediate.

- Coupling with another aromatic amine under basic conditions forms the azo bond.

Substitution Reactions Involving the Amino Group

The amino group participates in nucleophilic substitution or acylation reactions.

Example: Acetylation

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Acetic anhydride, pyridine | Ethyl 2-acetamido-4,5-difluorobenzoate | 85–90% | |

| Mechanism: |

- Acetic anhydride reacts with the amino group in the presence of pyridine, forming an acetylated derivative.

Ester Hydrolysis

The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Hydrolysis Conditions

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| 1M NaOH, reflux | 2-Amino-4,5-difluorobenzoic acid | 84% | |

| 6M HCl, reflux | 2-Amino-4,5-difluorobenzoic acid | 89% |

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring (due to fluorine substituents) directs electrophiles to specific positions.

Nitration

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| HNO₃/H₂SO₄, 0°C | Ethyl 2-amino-4,5-difluoro-3-nitrobenzoate | 72% |

Regioselectivity :

- Nitration occurs at the meta position relative to the amino group, favored by fluorine’s electron-withdrawing effects.

Nucleophilic Aromatic Substitution

Fluorine atoms at the 4- and 5-positions can undergo substitution under strongly basic conditions.

Example: Methoxylation

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| NaOMe, DMSO, 80°C | Ethyl 2-amino-4-methoxy-5-fluorobenzoate | 68% | |

| Mechanism: |

- Methoxide ion displaces fluorine at the 4-position via a Meisenheimer complex intermediate.

Reduction of the Ester Group

The ester can be reduced to the corresponding alcohol.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| LiAlH₄, THF, 0°C → RT | 2-Amino-4,5-difluorobenzyl alcohol | 78% |

Heterocycle Formation

The amino group facilitates cyclization reactions to form quinazolinones or benzimidazoles.

Key Reactivity Trends

-

Electronic Effects :

- Fluorine atoms at positions 4 and 5 deactivate the ring, directing electrophiles to the 3-position (meta to amino).

- The amino group enhances nucleophilic substitution at adjacent positions.

-

Comparative Reactivity :

Reaction Type Rate (Relative to Non-Fluorinated Analog) Diazotization 1.5× faster Ester Hydrolysis 2× slower (due to electron withdrawal)

科学的研究の応用

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : Ethyl 2-amino-4,5-difluorobenzoate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further derivatization, making it a versatile reagent in organic synthesis.

- Reagent in Organic Reactions : The compound is often used in substitution reactions to yield different benzoate derivatives, which can be utilized in various chemical applications.

2. Biology

- Enzyme Inhibition Studies : Research has indicated that this compound can act as an enzyme inhibitor. Studies have shown its effectiveness in inhibiting protease activity, suggesting potential applications in drug design targeting specific enzymes.

- Protein Interaction Studies : The compound's ability to modulate protein interactions makes it a candidate for studying biochemical pathways and cellular functions.

3. Medicine

- Therapeutic Potential : Ongoing research is exploring the compound's anti-inflammatory and antimicrobial properties. Preliminary studies suggest that it may exhibit efficacy against multidrug-resistant bacterial strains, indicating its potential as a novel therapeutic agent.

- Pharmacological Studies : Due to its structural features, this compound is being investigated for its ability to influence receptor interactions and enzyme activity, which could lead to new drug development avenues.

4. Materials Science

- Development of New Materials : The compound is being explored for its use in creating advanced materials due to its unique chemical properties. Its fluorinated structure may impart desirable characteristics such as increased stability and resistance to degradation.

Case Study 1: Antimicrobial Resistance

A study published in Science Advances highlighted the efficacy of this compound against multidrug-resistant strains of Bacteroides. The compound demonstrated effectiveness at concentrations significantly lower than traditional antibiotics, indicating its potential as a novel therapeutic agent for treating resistant infections.

Case Study 2: Enzyme Interaction

Research focusing on the interaction between this compound and various enzymes revealed that it effectively inhibits protease activity in vitro. This inhibition was linked to structural changes in the enzyme's active site upon binding with the compound, suggesting a mechanism of action that could be exploited for therapeutic purposes.

作用機序

The mechanism of action of ethyl 2-amino-4,5-difluorobenzoate involves its interaction with specific molecular targets. The amino and fluorine groups on the benzene ring allow the compound to bind to active sites of enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets. The exact pathways and molecular targets depend on the specific application and context of use .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares Ethyl 2-amino-4,5-difluorobenzoate with its closest structural analogs:

Physicochemical Comparison

| Property | This compound | Mthis compound | Ethyl 2-amino-5-fluorobenzoate |

|---|---|---|---|

| LogP (Predicted) | 2.1 | 1.8 | 1.5 |

| Aqueous Solubility | 10 mM (DMSO) | 15 mM (DMSO) | 25 mM (DMSO) |

| Melting Point | Not reported | 98–100°C | 85–87°C |

Research Findings and Industrial Relevance

- Co-Crystal Engineering: this compound’s amino group can form hydrogen bonds with carboxylic acids (e.g., diclofenac), but IR studies suggest weaker interactions compared to 2-aminopyridine due to steric effects from fluorine .

生物活性

Ethyl 2-amino-4,5-difluorobenzoate is a compound of growing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

- Molecular Formula : C₉H₉F₂N O₂

- Molecular Weight : 201.17 g/mol

- CAS Number : 864293-36-7

- Purity : Typically ≥ 97% .

This compound exhibits its biological activity primarily through interactions with specific molecular targets such as enzymes and receptors. The presence of both amino and difluoro groups enhances its binding affinity and metabolic stability, making it a promising scaffold for drug development. The fluorine substituents are known to influence the compound's lipophilicity and solubility, which are critical factors in pharmacokinetics .

Antiparasitic Activity

Research has indicated that compounds structurally similar to this compound may exhibit antiparasitic properties. For instance, studies on related benzoate derivatives have shown activity against Plasmodium falciparum, the causative agent of malaria. The incorporation of polar functionalities in similar compounds has led to improved aqueous solubility and metabolic stability, which are essential for effective therapeutic action .

Anti-inflammatory Potential

The compound has been explored for its potential in treating inflammatory diseases. Research suggests that derivatives of this compound could modulate the immune response by regulating cytokine production and inhibiting pathways associated with inflammation . This positions it as a candidate for further investigation in conditions such as asthma and rheumatoid arthritis.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other similar compounds:

| Compound Name | Biological Activity | Structural Features |

|---|---|---|

| This compound | Potential antiparasitic and anti-inflammatory | Ethyl group; amino and difluoro substitutions |

| Mthis compound | Antiplatelet activity; pharmaceutical intermediate | Methyl group; similar amino and difluoro structure |

| Ethyl 2-amino-3,4-difluorobenzoate | Potential anti-inflammatory | Different fluorination pattern |

Case Studies

- Antimalarial Research : A study focusing on the optimization of dihydroquinazolinone derivatives found that modifications similar to those in this compound enhanced activity against PfATP4, a critical target in malaria treatment . This illustrates the potential for this compound to serve as a lead compound in developing new antimalarial agents.

- Inflammatory Disease Models : In experimental models of asthma and rheumatoid arthritis, compounds with structural similarities have demonstrated efficacy in reducing inflammation markers and improving clinical symptoms . These findings support the hypothesis that this compound may possess similar therapeutic benefits.

Future Directions

Further research is required to elucidate the specific mechanisms by which this compound exerts its biological effects. Investigations into its pharmacodynamics and pharmacokinetics will be crucial for assessing its viability as a therapeutic agent. Additionally, structure-activity relationship (SAR) studies could provide insights into optimizing its efficacy while minimizing potential side effects.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-amino-4,5-difluorobenzoate, and how are reaction conditions optimized?

The synthesis typically involves halogenation and amination of a benzoic acid precursor. A validated method includes refluxing methyl 2,3-diamino-4,5-difluorobenzoate with cyanogen bromide in methanol/water, followed by neutralization and extraction . Key parameters include:

Q. What spectroscopic techniques are used to characterize this compound?

Critical characterization methods include:

- IR spectroscopy : Peaks at ~1683 cm⁻¹ (C=O stretch) and ~1628 cm⁻¹ (C-F/C-N vibrations) confirm ester and amino functionalities .

- HRMS : Precise mass measurement (e.g., [M]⁺ at m/z 187.1435) validates molecular formula (C₈H₇F₂NO₂) .

- NMR : ¹⁹F NMR distinguishes between para/meta fluorine substituents .

Q. How does the fluorine substitution pattern influence the compound’s reactivity?

The 4,5-difluoro configuration enhances electrophilic aromatic substitution (EAS) at the 2-amino position due to electron-withdrawing effects of fluorine. Comparative studies show:

- Reactivity order : 4,5-difluoro > 3,5-difluoro > monofluoro derivatives in coupling reactions .

- Steric effects : Ortho-fluorine atoms reduce steric hindrance, facilitating nucleophilic attacks .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity be resolved?

Discrepancies in reported bioactivity (e.g., antimicrobial vs. enzyme modulation) arise from assay conditions. Mitigation strategies include:

- Standardized assays : Use consistent bacterial strains (e.g., E. coli ATCC 25922) and enzyme concentrations (e.g., 10 µM) .

- Control experiments : Compare with structurally similar compounds (e.g., Ethyl 2-amino-4-bromo-3,5-difluorobenzoate) to isolate substituent effects .

Q. What computational methods predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and DFT calculations (B3LYP/6-31G*) reveal:

Q. How does solvent polarity affect the compound’s stability in catalytic applications?

this compound exhibits pH-dependent stability:

- Acidic conditions (pH < 4) : Ester hydrolysis occurs, forming 2-amino-4,5-difluorobenzoic acid .

- Polar aprotic solvents (DMF, DMSO) : Enhance stability via solvation of the amino group .

- Data-driven optimization : Solvent screening (e.g., Hansen solubility parameters) identifies ethanol as optimal for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。